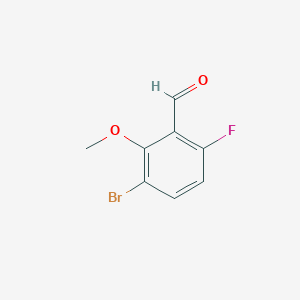

3-Bromo-6-fluoro-2-methoxybenzaldehyde

Description

Properties

IUPAC Name |

3-bromo-6-fluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBHANVMIQFWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624026 | |

| Record name | 3-Bromo-6-fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473416-74-9 | |

| Record name | 3-Bromo-6-fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-methoxybenzaldehyde typically involves the bromination and fluorination of 2-methoxybenzaldehyde. One common method includes the following steps:

Bromination: 2-Methoxybenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride or cesium fluoride to introduce the fluorine atom at the 6-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at Bromine

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. This reaction is facilitated by the electron-withdrawing effects of the fluorine and aldehyde groups, which activate the aromatic ring toward nucleophilic attack.

Key Reactions:

-

Amination: Reaction with amines (e.g., ammonia, primary/secondary amines) in polar aprotic solvents (e.g., DMF) at elevated temperatures yields aryl amine derivatives.

-

Thiolation: Treatment with thiols in the presence of a base produces aryl thioethers.

Example Conditions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Amination | NH₃, CuI, 100–120°C | 3-Amino-6-fluoro-2-methoxybenzaldehyde |

| Thiolation | RSH, K₂CO₃, DMSO | 3-(Alkylthio)-6-fluoro-2-methoxybenzaldehyde |

Aldehyde Group Transformations

The aldehyde functional group is highly reactive, participating in oxidation, reduction, and condensation reactions.

Oxidation

The aldehyde is oxidized to a carboxylic acid using strong oxidizing agents:

This reaction proceeds efficiently in acidic aqueous conditions.

Reduction

Reduction with agents like NaBH₄ or LiAlH₄ converts the aldehyde to a primary alcohol:

Condensation Reactions

The aldehyde participates in aldol condensations with ketones or other aldehydes under basic conditions (e.g., KOH/EtOH), forming α,β-unsaturated carbonyl compounds .

Coupling Reactions

The bromine atom enables cross-coupling reactions, which are pivotal in constructing biaryl structures:

Suzuki-Miyaura Coupling

Using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids, the bromine is replaced with an aryl group:

Typical Conditions:

-

Solvent: Dioxane/H₂O

-

Base: K₂CO₃

-

Temperature: 80–100°C

Electrophilic Aromatic Substitution

-

Nitration: Requires strong nitrating agents (HNO₃/H₂SO₄), targeting the para position relative to the methoxy group.

-

Halogenation: Bromine or chlorine may substitute at activated positions under controlled conditions.

Scientific Research Applications

3-Bromo-6-fluoro-2-methoxybenzaldehyde is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: It is used in the development of bioactive compounds and enzyme inhibitors.

Medicine: It acts as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic properties.

Industry: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Substituent Variations: Methoxy vs. Hydroxy Groups

Compounds with hydroxyl (-OH) substituents instead of methoxy (-OCH₃) groups exhibit distinct reactivity and solubility profiles:

- Only 1 supplier is listed .

- 3-Bromo-2-fluoro-6-hydroxybenzaldehyde (CAS: 1160653-95-1): Molecular Formula: C₇H₄BrFO₂ Molecular Weight: 219.01 g/mol Key Difference: Fluorine at position 2 and hydroxyl at position 6 alter electronic distribution.

Additional Substituents: Methyl and Halogen Groups

Functional Group Variations: Aldehyde vs. Carboxylic Acid

- 6-Bromo-2-fluoro-3-methoxybenzoic Acid (CAS: 935534-45-5):

Data Table: Key Parameters of Analogous Compounds

Biological Activity

3-Bromo-6-fluoro-2-methoxybenzaldehyde is an organic compound notable for its unique structural features, which include a benzaldehyde functional group and the presence of bromine and fluorine substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, toxicity profiles, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of halogen atoms can enhance the compound's binding affinity to enzymes and receptors, potentially modulating their activity.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.

- Receptor Modulation: It may interact with receptors that regulate various physiological functions, influencing signaling pathways.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of compounds similar to this compound. Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The unique combination of halogen substituents enhances the efficacy of these compounds in disrupting bacterial cell walls.

Cytotoxicity

Toxicity assessments reveal that this compound exhibits moderate cytotoxic effects. In vitro studies indicate potential risks such as skin irritation and acute toxicity upon ingestion. The following table summarizes key toxicity data:

| Endpoint | Value | Source |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | Expert judgement |

| Skin Irritation | Causes irritation | Manufacturer's SDS |

| Eye Irritation | Causes serious irritation | Manufacturer's SDS |

Case Studies

- Antibacterial Activity Study : A study published in MDPI examined the synthesis of novel antimicrobial agents derived from similar benzaldehyde compounds. The findings suggested that compounds with halogen substitutions showed enhanced activity against resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

- Pharmacological Evaluation : In another investigation, researchers assessed the pharmacological properties of various methoxy-substituted benzaldehydes, noting that those with bromine and fluorine exhibited improved interactions with bacterial DNA gyrase, suggesting a mechanism for their antibacterial effects .

Q & A

Q. What are the key synthetic routes for preparing 3-Bromo-6-fluoro-2-methoxybenzaldehyde with high regioselectivity?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzaldehyde scaffold. For example:

Bromination : Direct bromination of a fluorinated methoxybenzaldehyde precursor using electrophilic brominating agents (e.g., NBS in DCM) under controlled temperature (0–25°C) to ensure regioselectivity at the 3-position .

Protection/Deprotection : Methoxy and fluoro groups may require protection (e.g., using TMSCl for hydroxyl groups) to avoid side reactions during bromination .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Regioselectivity can be confirmed by comparing H NMR shifts of aromatic protons .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with a C18 column (95% purity threshold) and UV detection at 254 nm .

- Structural Confirmation :

- H/C NMR: Aromatic protons (δ 7.0–10.0 ppm) and carbonyl (C=O) at ~190 ppm.

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H] at m/z 232.95 (CHBrFO) .

- Elemental Analysis : Verify Br/F content via XRF or combustion analysis .

Q. How can researchers optimize solvent systems for recrystallization of this compound?

- Methodological Answer :

- Solvent Screening : Test mixtures like ethyl acetate/hexane (1:3) or methanol/water (4:1).

- Crystallization Conditions : Slow cooling (0.5°C/min) enhances crystal formation. Purity post-recrystallization can reach >99% by HPLC .

Advanced Questions

Q. What strategies mitigate competing side reactions during bromination of fluorinated methoxybenzaldehyde precursors?

- Methodological Answer :

- Catalyst Selection : Use Lewis acids (e.g., FeCl) to direct bromine electrophiles to the 3-position, minimizing para-substitution .

- Temperature Control : Lower temperatures (≤10°C) reduce kinetic competition between bromination and demethylation .

- In Situ Monitoring : FTIR tracking of C-Br bond formation (500–600 cm) helps terminate reactions at optimal yields .

Q. How do electronic effects of the methoxy and fluoro groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The fluoro group deactivates the ring, slowing Suzuki-Miyaura coupling. Use Pd(OAc)/SPhos with KPO to enhance reactivity .

- Ortho-Directing Methoxy Group : Facilitates regioselective C-H activation in Ullmann couplings. DFT calculations can model transition states to predict outcomes .

Q. How can researchers resolve contradictions in reported yields for palladium-catalyzed functionalization?

- Methodological Answer :

- Variable Screening : Test ligand-to-metal ratios (1:1 to 3:1) and solvent polarity (DMF vs. toluene).

- Controlled Replicates : Conduct triplicate reactions under inert conditions (Ar atmosphere) to assess reproducibility.

- Meta-Analysis : Compare datasets from analogous bromo-fluoro benzaldehydes (e.g., 4-Bromo-2-fluorobenzaldehyde, CAS 57848-46-1) to identify trends .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies :

- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 72h; monitor degradation via HPLC.

- Thermal Stability : Use TGA/DSC to identify decomposition onset (~150°C for most benzaldehydes) .

- Light Sensitivity : UV/Vis spectroscopy tracks photooxidation (λmax 300–350 nm) .

Q. How can selective functionalization of the aldehyde group be achieved without altering bromo/fluoro substituents?

- Methodological Answer :

- Protective Groups : Convert aldehyde to acetal (e.g., ethylene glycol/H) before bromination.

- Nucleophilic Additions : Use Grignard reagents (e.g., MeMgBr) at −78°C to minimize ring substitution .

Data-Driven Research Questions

Q. What computational tools predict substituent effects on reaction pathways for this compound?

- Methodological Answer :

Q. How do steric and electronic factors influence crystallization behavior in derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.